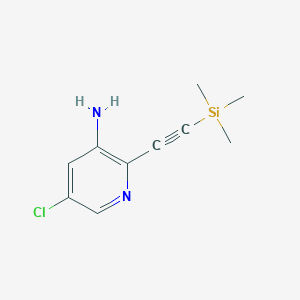
5-Chloro-2-((trimethylsilyl)ethynyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-((trimethylsilyl)ethynyl)pyridin-3-amine is a halogenated heterocyclic compound with the molecular formula C10H13ClN2Si and a molecular weight of 224.76 g/mol . This compound is characterized by the presence of a chloro group, a trimethylsilyl-ethynyl group, and an amine group attached to a pyridine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-((trimethylsilyl)ethynyl)pyridin-3-amine typically involves the reaction of 2-amino-5-chloro-3-iodopyridine with trimethylsilylacetylene under palladium-catalyzed coupling conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a suitable solvent like dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-((trimethylsilyl)ethynyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and ligands such as triphenylphosphine in solvents like dimethylformamide.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-((trimethylsilyl)ethynyl)pyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical intermediates
Wirkmechanismus
The mechanism of action of 5-Chloro-2-((trimethylsilyl)ethynyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine
- 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine
Uniqueness
5-Chloro-2-((trimethylsilyl)ethynyl)pyridin-3-amine is unique due to the specific positioning of the chloro, trimethylsilyl-ethynyl, and amine groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H13ClN2Si |
|---|---|
Molekulargewicht |
224.76 g/mol |
IUPAC-Name |
5-chloro-2-(2-trimethylsilylethynyl)pyridin-3-amine |
InChI |
InChI=1S/C10H13ClN2Si/c1-14(2,3)5-4-10-9(12)6-8(11)7-13-10/h6-7H,12H2,1-3H3 |
InChI-Schlüssel |
DCEIYGAVAZTMTN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=C(C=C(C=N1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


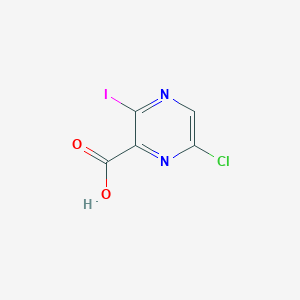
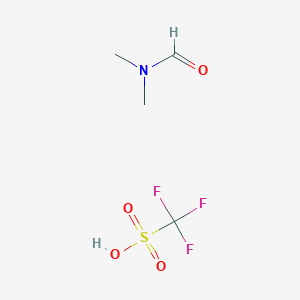
![1,4-Dihydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B13117957.png)

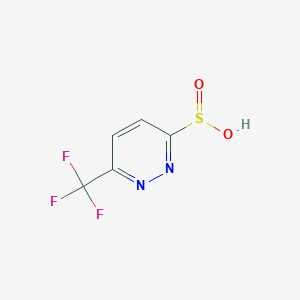
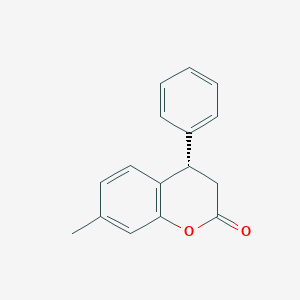
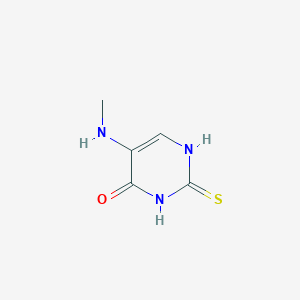
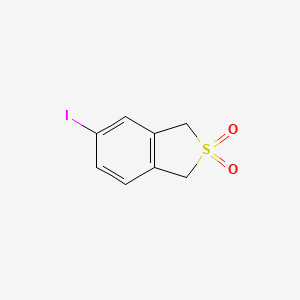
![N-(2'-Amino[4,4'-bithiazol]-2-YL)-4-pyridinecarboxamide](/img/structure/B13118029.png)
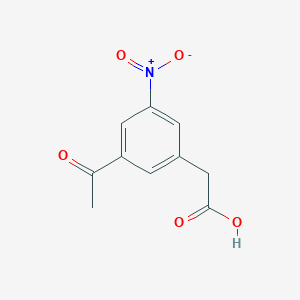



![5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B13118059.png)
